molecular formula C5H10ClN3 B1463230 (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 1208661-06-6

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B1463230
CAS No.: 1208661-06-6
M. Wt: 147.6 g/mol
InChI Key: HEJLNUPZHBKZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms is crucial in assessing drug–drug interactions (DDIs) potential due to metabolism. Although (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is not directly mentioned, related pyrazole derivatives, such as 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM), are identified as selective inhibitors for CYP2A6. This highlights the significance of pyrazole derivatives in delineating the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting DDIs in clinical pharmacology (Khojasteh et al., 2011).

Methyl Substituted Pyrazoles in Medicinal Chemistry

Methyl substituted pyrazoles, a category to which this compound belongs, are potent medicinal scaffolds showing a broad spectrum of biological activities. This review emphasizes the synthetic approaches and medical significances of methyl substituted pyrazoles up to March 2021, suggesting their potential in generating new leads for medicinal chemistry with high efficacy and less microbial resistance (Sharma et al., 2021).

Synthetic and Bioevaluation Approaches for Pyrazoles

Pyrazoles, including this compound, are highlighted for their importance in agrochemical and pharmaceutical sectors due to their wide range of activities. The review details synthetic strategies for pyrazole derivatives and their potential physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, underscoring their versatility in drug development (Sheetal et al., 2018).

Pyrazoline as a Privileged Scaffold in Heterocycles Synthesis

The chemistry of derivatives of pyrazoline, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates the scaffold's utility in synthesizing a variety of heterocyclic compounds. This showcases the potential of this compound and related compounds in creating new heterocyclic structures with potential applications in medicinal chemistry and dye synthesis (Gomaa & Ali, 2020).

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJLNUPZHBKZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.